(3R,3aR,5aS,7aS,8S,9R,10S,11S,11aS,11bS,13aS,13bR)-9,10,11-trihydroxy-3a,5a,8,13a-tetramethyl-3-propan-2-yl-1,2,3,4,5,7,7a,9,10,11,11b,12,13,13b-tetradecahydrocyclopenta[a]chrysene-8,11a-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,3aR,5aS,7aS,8S,9R,10S,11S,11aS,11bS,13aS,13bR)-9,10,11-trihydroxy-3a,5a,8,13a-tetramethyl-3-propan-2-yl-1,2,3,4,5,7,7a,9,10,11,11b,12,13,13b-tetradecahydrocyclopenta[a]chrysene-8,11a-dicarboxylic acid is a fernane-type triterpenoid compound primarily derived from fungi. It is known for its potent antifungal activity and has been the subject of various studies due to its unique chemical structure and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of polytolypin involves the identification of its biosynthetic gene cluster and the elucidation of its pathway through heterologous expression in Aspergillus oryzae NSAR1. This process includes the use of a new triterpene cyclase for the biosynthesis of the hydrocarbon skeleton motiol, followed by multiple oxidations via three P450 enzymes .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: (3R,3aR,5aS,7aS,8S,9R,10S,11S,11aS,11bS,13aS,13bR)-9,10,11-trihydroxy-3a,5a,8,13a-tetramethyl-3-propan-2-yl-1,2,3,4,5,7,7a,9,10,11,11b,12,13,13b-tetradecahydrocyclopenta[a]chrysene-8,11a-dicarboxylic acid undergoes various chemical reactions, including oxidation and reduction. The specific reagents and conditions used in these reactions are not extensively detailed in the literature, but the involvement of P450 enzymes suggests that these reactions are enzyme-mediated .
Common Reagents and Conditions: Common reagents for the biosynthesis of polytolypin include triterpene cyclases and P450 enzymes. The conditions typically involve heterologous expression in fungal hosts such as Aspergillus oryzae .
Major Products Formed: The major products formed from the biosynthesis of polytolypin include various fernane-type triterpenoids, some of which exhibit stronger antifungal activity than polytolypin itself .
Scientific Research Applications
(3R,3aR,5aS,7aS,8S,9R,10S,11S,11aS,11bS,13aS,13bR)-9,10,11-trihydroxy-3a,5a,8,13a-tetramethyl-3-propan-2-yl-1,2,3,4,5,7,7a,9,10,11,11b,12,13,13b-tetradecahydrocyclopenta[a]chrysene-8,11a-dicarboxylic acid has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Its potent antifungal activity makes it a valuable compound for developing new antifungal drugs. Additionally, the biosynthetic characterization of polytolypin has led to the generation of new analogues with potential therapeutic applications .
Mechanism of Action
The mechanism of action of polytolypin involves its interaction with fungal cells, leading to the inhibition of fungal growth. The specific molecular targets and pathways involved in this process are not fully elucidated, but the involvement of P450 enzymes suggests that polytolypin may interfere with essential fungal metabolic pathways .
Comparison with Similar Compounds
(3R,3aR,5aS,7aS,8S,9R,10S,11S,11aS,11bS,13aS,13bR)-9,10,11-trihydroxy-3a,5a,8,13a-tetramethyl-3-propan-2-yl-1,2,3,4,5,7,7a,9,10,11,11b,12,13,13b-tetradecahydrocyclopenta[a]chrysene-8,11a-dicarboxylic acid is unique among fernane-type triterpenoids due to its potent antifungal activity. Similar compounds include isomotiol and fernenol, which are also fernane-type triterpenoids identified from fungi. These compounds share similar biosynthetic pathways but differ in their chemical structures and biological activities .
Properties
CAS No. |
174158-04-4 |
---|---|
Molecular Formula |
C30H46O7 |
Molecular Weight |
518.7 g/mol |
IUPAC Name |
(3R,3aR,5aS,7aS,8S,9R,10S,11S,11aS,11bS,13aS,13bR)-9,10,11-trihydroxy-3a,5a,8,13a-tetramethyl-3-propan-2-yl-1,2,3,4,5,7,7a,9,10,11,11b,12,13,13b-tetradecahydrocyclopenta[a]chrysene-8,11a-dicarboxylic acid |
InChI |
InChI=1S/C30H46O7/c1-15(2)16-7-9-19-26(16,3)13-14-27(4)17-8-10-20-29(6,24(34)35)22(32)21(31)23(33)30(20,25(36)37)18(17)11-12-28(19,27)5/h8,15-16,18-23,31-33H,7,9-14H2,1-6H3,(H,34,35)(H,36,37)/t16-,18+,19-,20+,21+,22+,23-,26-,27-,28+,29+,30+/m1/s1 |
InChI Key |
XQTYVRJXBNIGML-WCANRZOWSA-N |
Isomeric SMILES |
CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4([C@@H]([C@H]([C@@H]([C@@]5(C)C(=O)O)O)O)O)C(=O)O)C)C)C |
SMILES |
CC(C)C1CCC2C1(CCC3(C2(CCC4C3=CCC5C4(C(C(C(C5(C)C(=O)O)O)O)O)C(=O)O)C)C)C |
Canonical SMILES |
CC(C)C1CCC2C1(CCC3(C2(CCC4C3=CCC5C4(C(C(C(C5(C)C(=O)O)O)O)O)C(=O)O)C)C)C |
174158-04-4 | |
Synonyms |
polytolypin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.